molecular formula C8H14N2OS B1207748 3-Morpholinopropyl isothiocyanate CAS No. 32813-50-6

3-Morpholinopropyl isothiocyanate

Cat. No.: B1207748
CAS No.: 32813-50-6
M. Wt: 186.28 g/mol
InChI Key: BCEFDMYFAAAFPE-UHFFFAOYSA-N
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Description

3-Morpholinopropyl isothiocyanate is a synthetic isothiocyanate compound with the molecular formula C₈H₁₄N₂OS and a molecular weight of 186.275. It is known for its strong ability to induce antioxidant response element-dependent detoxifying and antioxidant enzymes, making it a significant compound in cancer chemoprevention research .

Preparation Methods

3-Morpholinopropyl isothiocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropyl isothiocyanate with morpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Morpholinopropyl isothiocyanate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thioureas.

    Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines.

Scientific Research Applications

Cancer Chemoprevention

One of the primary applications of 3MP-ITC is in cancer chemoprevention. Research indicates that this compound significantly induces the expression of detoxifying enzymes in liver cells (HepG2C8), which are crucial for neutralizing carcinogenic compounds. The induction of Nrf2, a transcription factor that regulates antioxidant proteins, is notably enhanced by 3MP-ITC, suggesting its role as a potent chemopreventive agent .

Case Study: Nrf2 Activation

  • Objective: To evaluate the effect of 3MP-ITC on Nrf2-mediated enzyme induction.
  • Methodology: HepG2C8 cells were treated with varying concentrations of 3MP-ITC.
  • Findings: Significant increases in Nrf2 protein levels and downstream detoxifying enzymes were observed, indicating effective activation of the Nrf2 pathway .

Antioxidant Properties

The antioxidant capabilities of 3MP-ITC are linked to its ability to deplete intracellular glutathione levels, which enhances the oxidative stress response in cells. This property can be beneficial in protecting against oxidative damage associated with various diseases, including cancer .

Data Summary: Antioxidant Activity

ParameterResult
Glutathione DepletionSignificant depletion observed
Nrf2 ActivationEnhanced expression noted
Cellular ResponseIncreased antioxidant enzyme levels

Biochemical Research

In biochemical studies, 3MP-ITC has been utilized as a reagent for peptide sequencing and protein analysis. Its ability to cleave polypeptides at the N-terminal position makes it valuable in proteomics and analytical chemistry .

Application Example: Peptide Sequencing

  • Method: Utilization of 3MP-ITC for the cleavage of N-terminal amino acids during protein sequencing.
  • Outcome: Improved accuracy in identifying amino acid sequences due to efficient cleavage properties .

Mechanism of Action

The mechanism of action of 3-Morpholinopropyl isothiocyanate involves the induction of the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated detoxifying and antioxidant enzymes. This compound activates the Nrf2 signaling pathway, leading to the increased expression of enzymes such as glutathione S-transferase, UDP-glucuronosyl transferase, and NAD(P)H:quinone oxidoreductase-1. These enzymes help in detoxifying carcinogens and protecting cells from oxidative stress .

Comparison with Similar Compounds

3-Morpholinopropyl isothiocyanate is unique due to its strong induction of Nrf2-mediated detoxifying enzymes. Similar compounds include:

Biological Activity

3-Morpholinopropyl isothiocyanate (3MP-ITC) is a synthetic compound belonging to the isothiocyanate family, which has garnered attention for its potential biological activities, particularly in cancer chemoprevention and anti-inflammatory responses. This article explores the biological activity of 3MP-ITC through various studies, highlighting its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

3MP-ITC has been shown to induce the expression of detoxifying and antioxidant enzymes through the activation of the Nrf2 signaling pathway. In a study involving HepG2C8 cells, 3MP-ITC significantly increased the levels of Nrf2 protein, which is crucial for the transcription of antioxidant response element (ARE)-regulated genes. This induction was found to be post-translationally regulated and associated with a depletion of intracellular glutathione (GSH) levels .

The activation of Nrf2 by 3MP-ITC also leads to the upregulation of enzymes such as NAD[P]H:quinone oxidoreductase-1, which plays a vital role in cellular detoxification processes. Notably, this effect was observed in both in vitro and in vivo models, indicating the compound's potential as a chemopreventive agent against cancer .

Anti-inflammatory Properties

In addition to its antioxidant activity, 3MP-ITC exhibits significant anti-inflammatory properties. Research has demonstrated that it can inhibit the NF-κB signaling pathway, which is often activated in inflammatory responses. In studies using RAW 264.7 macrophage cells, 3MP-ITC treatment reduced the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner . The compound's ability to suppress NF-κB activation was linked to decreased phosphorylation and degradation of IκBα, preventing the nuclear translocation of p65 NF-κB .

Comparative Biological Activity

To further elucidate the biological activity of 3MP-ITC, it is beneficial to compare it with other isothiocyanates. The following table summarizes key findings on various synthetic isothiocyanates, including their effects on NF-κB inhibition:

CompoundNF-κB InhibitionNrf2 ActivationCytotoxicity in Cancer Cells
This compoundStrongYesLow
Tetrahydrofurfuryl IsothiocyanateModerateYesModerate
Phenylethyl IsothiocyanateWeakNoHigh

This table indicates that 3MP-ITC not only exhibits strong NF-κB inhibition but also effectively activates Nrf2, distinguishing it from other compounds in its class.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using human cancer cell lines have shown that 3MP-ITC can induce apoptosis while having minimal cytotoxic effects on normal cells. This selective action underscores its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .
  • Animal Models : In vivo studies involving mouse models have confirmed that oral administration of 3MP-ITC enhances hepatic enzyme expression related to detoxification processes. The findings suggest that 3MP-ITC could serve as an effective dietary supplement for cancer prevention .
  • Inflammation Models : Research involving LPS-stimulated macrophages demonstrated that treatment with 3MP-ITC significantly reduced inflammatory cytokines such as IL-1β and TNF-α. These results highlight its potential application in managing chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism by which 3MP-ITC induces antioxidant/detoxifying enzymes in cellular models?

  • Methodological Answer : 3MP-ITC activates the Nrf2/ARE pathway by destabilizing Keap1 (Kelch-like ECH-associated protein 1), leading to Nrf2 nuclear translocation and transcriptional activation of enzymes like NAD[P]H:quinone oxidoreductase-1 (NQO1). To validate this, researchers can use cycloheximide (protein synthesis inhibitor) and MG-132 (proteasome inhibitor) to confirm post-translational regulation of Nrf2. Western blotting for Nrf2 in nuclear/cytoplasmic fractions and ARE-luciferase reporter assays are critical .

Q. What experimental models are commonly used to study 3MP-ITC's bioactivity?

  • Methodological Answer : HepG2-C8 (liver carcinoma) cells are standard for Nrf2/ARE pathway studies due to their robust endogenous Nrf2 expression. RAW 264.7 macrophages and HT-29-N9 colon cancer cells are employed for anti-inflammatory assays (e.g., NF-κB inhibition). For in vivo validation, Nrf2 wild-type and knockout mice are used to confirm pathway specificity .

Advanced Research Questions

Q. How does 3MP-ITC’s structure influence its dual activity in Nrf2 activation and NF-κB suppression compared to other isothiocyanates (ITCs)?

  • Methodological Answer : The morpholinopropyl group enhances solubility and bioavailability, allowing stronger Nrf2 induction than natural ITCs like phenylethyl ITC (PEITC). Computational docking studies and site-directed mutagenesis of Keap1 cysteine residues (e.g., C151) can clarify binding specificity. Comparative dose-response assays in NF-κB reporter cell lines (e.g., LPS-stimulated RAW 264.7) reveal its superior inhibition of cytokines (IL-6, TNF-α) relative to PEITC .

Q. What experimental approaches resolve contradictions regarding glutathione (GSH) depletion’s role in 3MP-ITC’s activity?

  • Methodological Answer : While GSH depletion is linked to Nrf2 activation, excessive depletion may induce oxidative stress. Use LC-MS to quantify intracellular GSH/GSSG ratios post-treatment. Pair with N-acetylcysteine (NAC) supplementation to test if antioxidant effects are GSH-dependent. Compare outcomes in Nrf2 (+/+) vs. (-/-) models to isolate GSH’s role in toxicity vs. detoxification .

Q. How can researchers optimize synthetic routes for 3MP-ITC and its derivatives?

  • Methodological Answer : 3MP-ITC is synthesized via alkylation of morpholine with 3-chloropropyl isothiocyanate or via thiophosgene-mediated amine conversion. Purity is assessed by HPLC and NMR. For derivatives (e.g., benzo[d]thiazole-linked analogs), introduce substituents at the propyl chain or morpholine ring and evaluate bioactivity via high-throughput screening (HTS) in target-specific assays .

Q. What strategies validate the dual modulation of Nrf2 and NF-κB pathways in disease models?

  • Methodological Answer : In inflammation-cancer crossover models (e.g., AOM/DSS-induced colitis-associated cancer), administer 3MP-ITC orally and measure:

  • Nrf2 target genes (NQO1, HO-1) via qPCR.
  • NF-κB activity via phospho-IκBα and nuclear p65 levels.
  • Use siRNA knockdown of Nrf2 to dissect its contribution to anti-inflammatory effects .

Q. How do kinase signaling pathways (e.g., MAPK, PI3K) mediate 3MP-ITC’s effects?

  • Methodological Answer : Pre-treat cells with kinase inhibitors (e.g., U0126 for MEK/ERK, LY294002 for PI3K) before 3MP-ITC exposure. Phospho-kinase arrays and Western blotting for p-ERK, p-JNK, and p-Akt identify critical pathways. Dominant-negative kinase constructs can further validate functional roles .

Q. Data Interpretation & Contradictions

Q. Why do some studies report discordant results on 3MP-ITC’s detoxification vs. pro-oxidant effects?

  • Methodological Answer : Variability arises from cell-type-specific redox buffering capacities and dose thresholds. Perform ROS assays (DCFH-DA staining) alongside Nrf2 activation assays across multiple cell lines. Use transcriptomics (RNA-seq) to identify off-target oxidative stress markers (e.g., TXNIP) at high doses .

Q. What analytical techniques ensure accurate quantification of 3MP-ITC in biological matrices?

  • Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., d3-3MP-ITC) minimizes matrix effects. Validate methods via spike-recovery experiments in plasma/tissue homogenates. For stability studies, monitor degradation under physiological pH/temperature .

Q. How can researchers address conflicting data on 3MP-ITC’s efficacy in Nrf2-independent models?

  • Methodological Answer : In Nrf2 (-/-) models, 3MP-ITC still induces UDP-glucuronosyl transferase 1A1, suggesting alternative pathways. Use CRISPR-Cas9 screens to identify compensatory regulators (e.g., AhR or PPARγ). Metabolomics can reveal non-canonical metabolites contributing to bioactivity .

Properties

IUPAC Name

4-(3-isothiocyanatopropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEFDMYFAAAFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186491
Record name 3-Morpholinopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32813-50-6
Record name 3-Morpholinopropyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32813-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholinopropyl isothiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Morpholinopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Morpholino)propyl isothiocyanate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Morpholinopropyl isothiocyanate
3-Morpholinopropyl isothiocyanate
3-Morpholinopropyl isothiocyanate
3-Morpholinopropyl isothiocyanate
3-Morpholinopropyl isothiocyanate
3-Morpholinopropyl isothiocyanate

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